5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15811599
InChI: InChI=1S/C5H4BrClN2OS/c1-11(10)5-8-2-3(6)4(7)9-5/h2H,1H3
SMILES:
Molecular Formula: C5H4BrClN2OS
Molecular Weight: 255.52 g/mol

5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine

CAS No.:

Cat. No.: VC15811599

Molecular Formula: C5H4BrClN2OS

Molecular Weight: 255.52 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine -

Specification

Molecular Formula C5H4BrClN2OS
Molecular Weight 255.52 g/mol
IUPAC Name 5-bromo-4-chloro-2-methylsulfinylpyrimidine
Standard InChI InChI=1S/C5H4BrClN2OS/c1-11(10)5-8-2-3(6)4(7)9-5/h2H,1H3
Standard InChI Key GVCFFSBBSLMNRG-UHFFFAOYSA-N
Canonical SMILES CS(=O)C1=NC=C(C(=N1)Cl)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The IUPAC name for this compound is 5-bromo-4-chloro-2-methylsulfinylpyrimidine, reflecting its substitution pattern on the pyrimidine ring (Figure 1). The pyrimidine core is substituted at positions 2, 4, and 5 with methylsulfinyl, chlorine, and bromine groups, respectively. The methylsulfinyl group (SOCH3-\text{SOCH}_3) introduces chirality and polar characteristics, influencing solubility and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC5H4BrClN2OS\text{C}_5\text{H}_4\text{BrClN}_2\text{OS}
Molecular Weight255.52 g/mol
IUPAC Name5-Bromo-4-chloro-2-methylsulfinylpyrimidine
Canonical SMILESCS(=O)C1=NC=C(C(=N1)Cl)Br
InChI KeyGVCFFSBBSLMNRG-UHFFFAOYSA-N

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by the electron-withdrawing effects of bromine and chlorine, which deactivate the pyrimidine ring toward electrophilic substitution. Conversely, the methylsulfinyl group acts as a moderate electron donor, creating regions of localized electron density. This duality enables selective reactivity in cross-coupling reactions, a trait observed in related bromopyrimidines .

Table 2: Predicted Physicochemical Parameters

ParameterValue
LogP (Octanol-Water)~2.01 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area51.08 Ų

Spectroscopic Characterization

  • NMR Spectroscopy: The 1H^1\text{H} NMR spectrum is expected to show a singlet for the methylsulfinyl group at δ ~2.8 ppm and deshielded aromatic protons due to electron-withdrawing substituents.

  • Mass Spectrometry: The molecular ion peak at m/z 255.52 (M+^+) would fragment via loss of Br (-79.9 Da) and Cl (-35.5 Da).

Synthesis and Optimization

Synthetic Routes

While no explicit protocol exists for 5-bromo-4-chloro-2-(methylsulfinyl)pyrimidine, analogous compounds suggest a multi-step strategy:

  • Bromination and Chlorination: 2-Hydroxypyrimidine may undergo halogenation using hydrobromic acid and phosphorus oxychloride (POCl3\text{POCl}_3) under catalytic conditions .

  • Sulfoxidation: Subsequent oxidation of a methylthio (SCH3-\text{SCH}_3 ) group to methylsulfinyl (SOCH3-\text{SOCH}_3 ) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Table 3: Hypothetical Reaction Conditions

StepReagents/CatalystsTemperatureTimeYield (Est.)
1HBr,H2O2\text{HBr}, \text{H}_2\text{O}_230–120°C6–14 h~90%
2POCl3,Et3N\text{POCl}_3, \text{Et}_3\text{N}80–120°C6–8 h~85%
3H2O2\text{H}_2\text{O}_225°C2 h~75%

Challenges in Scalability

  • Bromine Utilization: Traditional bromination methods exhibit low bromine efficiency (<50%), but modern protocols using hydrogen peroxide catalysis achieve >90% utilization .

  • Stereochemical Control: The methylsulfinyl group’s chirality necessitates enantioselective oxidation, which remains underdeveloped for this substrate.

Biological Activity and Applications

CompoundTargetIC50_{50}
T-0201 (Bromopyrimidine)ETA_A Receptor1.2 nM
5-FluorouracilThymidylate Synthase10 μM

Agrochemistry

The compound’s halogen and sulfinyl groups may enhance herbicidal or fungicidal activity by disrupting enzyme function in pests.

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